molecular formula C10H20O2Si B1398860 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone CAS No. 929913-18-8

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Cat. No. B1398860
CAS RN: 929913-18-8
M. Wt: 200.35 g/mol
InChI Key: WMGWIMAOHZAWOT-UHFFFAOYSA-N
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Description

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is a chemical compound with the molecular formula C10H20O2Si . It has a molecular weight of 200.35 . The compound is stored in a freezer and is shipped at room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is 1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3 . The canonical SMILES structure is CC©©Si©OC1CC(=O)C1 .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone is 219.9±33.0 °C and its predicted density is 0.93±0.1 g/cm3 . The compound has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

Geminal Acylation with Methyl-Substituted Analogues

  • Cyclobutanones, like 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone, are used in geminal acylation of ketones and acetals, leading to methylcyclopentanediones. These reactions have stereochemical implications and can yield furanones and ring-opened 1,2-diones under certain conditions (Crane, Jenkins, & Burnell, 1997).

Copyrolysis with Acrolein

  • In gas-phase copyrolysis with acrolein, 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone contributes to forming various compounds, including ethylene, hexamethylcyclotrisiloxane, and 1,1-dimethyl-2-oxa-1-sila-3-cyelohexene. This demonstrates its utility in complex chemical transformations (Valkovich & Weber, 1975).

Synthesis of Pyrethroids

  • Halogenated cyclobutanones, similar in structure to 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone, serve as versatile precursors in the synthesis of insecticidal pyrethroids. These compounds are synthesized via cycloadditions of haloketenes (Martin, Greuter, & Belluŝ, 1981).

Asymmetric Vicinal Acylation

  • Cyclobutanones are integral in asymmetric vicinal acylation of olefins, leading to enantiomerically pure γ-lactones. This process demonstrates their role in creating stereochemically complex molecules (Genicot & Ghosez, 1992).

Safety And Hazards

The safety information for 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone indicates that it has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302, H315, H319 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2Si/c1-10(2,3)13(4,5)12-9-6-8(11)7-9/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGWIMAOHZAWOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone

Synthesis routes and methods I

Procedure details

A mixture of 3-(tert-butyldimethylsilyloxy)cyclobutanol (2.59 g, 13 mmol), sodium bicarbonate (3 ml, 38 mmol), and Des-Martin periodonane (7 g, 15 mmol) in DCM (40 ml) was stirred at RT in 4 h, the solid was filtered; the filtrated was purified by ISCO (5% EtOAc/Hexanes) to give the title compound as a colorless oil.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-(tert-butyldimethylsilyloxy)cyclobutanol (2.59 g, 13 mmol), sodium bicarbonate (3 ml, 38 mmol), and Reactant 1 [?] (7 g, 15 mmol) in DCM (40 ml) was stirred at RT in 4 h, the solid was filtered; the filtrated was purified by ISCO (5% EtOAc/Hexanes) to give the title compound as a colorless oil.
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
[Compound]
Name
Reactant 1
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone (see, for example, Journal of Organic Chemistry, 44, 2560 (1979)) (3.20 g, 11.9 mmol) in saturated ammonium chloride methanol (70 mL) was added zinc-copper couple (3.89 g, 59.5 mmol) under nitrogen, and the mixture was stirred at room temperature for 24 hours. The mixture was evaporated, and then thereto was added water and the mixture was extracted with ethyl acetate, washed with saturated ammonium chloride water, and then dried over magnesium sulfate, and filtered. The filtrate was evaporated and purified by silica gel column chromatography (hexane/ethyl acetate=5/1) to give the titled compound (914 mg, 38%) as a colorless oil.
Name
2,2-dichloro-3-tert-butyldimethylsilyloxy-cyclobutanone
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
ammonium chloride methanol
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
3.89 g
Type
catalyst
Reaction Step Three
Yield
38%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
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3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
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3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
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3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
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3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanone
Reactant of Route 6
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